molecular formula C11H10N4O3 B229295 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone

2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone

Cat. No. B229295
M. Wt: 246.22 g/mol
InChI Key: DUPNCVIEZVEVNO-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone, also known as NBMI, is a synthetic compound with potential therapeutic applications. It was first synthesized in 2008 by Dr. Boyd Haley, a biochemist at the University of Kentucky, and has since been the subject of several scientific studies.

Scientific Research Applications

2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone has been the subject of several scientific studies, and its potential therapeutic applications are still being explored. One of the most promising areas of research is its ability to chelate heavy metals, such as mercury, lead, and cadmium. 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone has been shown to bind to these metals and remove them from the body, making it a potentially useful treatment for heavy metal toxicity.
Another area of research is 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone's potential as an antioxidant. 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone has been shown to scavenge free radicals and protect cells from oxidative damage. This could make it a useful treatment for a variety of conditions that are caused by oxidative stress, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone works by binding to heavy metals and other toxins in the body, forming stable complexes that can be excreted. It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The exact mechanism of action of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone is still being studied, but it is believed to involve the formation of stable complexes with heavy metals and other toxins.
Biochemical and Physiological Effects:
2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of heavy metals in the body, protect cells from oxidative damage, and improve cognitive function. It has also been shown to have anti-inflammatory effects and to improve liver function.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone is its ability to chelate heavy metals, making it a potentially useful treatment for heavy metal toxicity. It also has antioxidant properties, which could make it a useful treatment for a variety of conditions that are caused by oxidative stress.
One of the limitations of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry. It is also a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several potential future directions for 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone research. One area of research is its potential as a treatment for heavy metal toxicity. Another area of research is its potential as an antioxidant, which could make it a useful treatment for a variety of conditions that are caused by oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone and to identify any potential side effects. Finally, there is a need for more research on the synthesis of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone and the development of new methods for its production.

Synthesis Methods

2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone is synthesized through a multi-step process that involves the reaction of imidazolidinone with 3-nitrobenzaldehyde. The resulting product is then treated with methylamine to form 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone. The synthesis of 2-Imino-1-methyl-5-(3-nitrobenzylidene)-4-imidazolidinone is a complex process that requires expertise in organic chemistry and specialized equipment.

properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(3-nitrophenyl)methylidene]imidazol-4-one

InChI

InChI=1S/C11H10N4O3/c1-14-9(10(16)13-11(14)12)6-7-3-2-4-8(5-7)15(17)18/h2-6H,1H3,(H2,12,13,16)/b9-6-

InChI Key

DUPNCVIEZVEVNO-TWGQIWQCSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N=C1N

SMILES

CN1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N=C1N

Canonical SMILES

CN1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N=C1N

Origin of Product

United States

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